USP7-055

USP7 inhibitor pharmacokinetics in vivo tool compound optimization oral bioavailability

Poor pharmacokinetics plague most potent USP7 inhibitors, causing in vivo target validation failures. USP7-055 is one of only two compounds from RAPT Therapeutics' series validated for oral in vivo use. - **In Vivo Validated:** 85% tumor growth inhibition (MM.1S model) with confirmed p21 elevation; suitable for QD oral dosing. - **Selective & Reversible:** >33,000-fold selective over USP47; allosteric mechanism confirmed by PDB 6VN6. - **Potent:** Biochemical IC50 = 0.3 nM; p53 EC50 = 0.03 μM in RKO reporter assay. - **Proven Alternative:** USP7-797 (0.5 nM) is the only other validated in vivo compound from this series.

Molecular Formula C27H29ClN4O2S
Molecular Weight 509.1 g/mol
Cat. No. B15585579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSP7-055
Molecular FormulaC27H29ClN4O2S
Molecular Weight509.1 g/mol
Structural Identifiers
InChIInChI=1S/C27H29ClN4O2S/c1-14-6-17(28)7-20(23(14)13-31-15(2)10-29-11-16(31)3)19-4-5-30-24-8-18(35-25(19)24)12-32-26(33)21-9-22(21)27(32)34/h4-8,15-16,21-22,29H,9-13H2,1-3H3/t15-,16-,21?,22?/m0/s1
InChIKeyHIJYQGWSULXYJM-TUKZGULFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

USP7-055 Identity & Source Documentation


USP7-055 is a synthetic, small-molecule, non-covalent inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinase that regulates key oncogenic and tumor suppressor pathways [1]. It is an allosteric inhibitor that binds to a distal pocket in the USP7 palm region, preventing ubiquitin binding and locking the enzyme in an inactive conformation without irreversibly modifying the catalytic cysteine [2]. USP7-055 was developed as an in vivo tool compound with optimized pharmacokinetic properties and has demonstrated dose-dependent tumor growth inhibition in TP53 wild-type multiple myeloma xenograft models [2].

1
In vivo PK-suitable tool compound
Selected for oral dosing studies; PK profile differentiates from earlier analogs
2
Non-covalent allosteric mechanism
Binds remote from catalytic cysteine; structurally distinct from covalent inhibitors
3
USP7-selective research probe
Reported selectivity over USP47 supports target-specific studies

Why USP7-055 Cannot Be Substituted


The USP7 inhibitor landscape comprises multiple chemotypes with fundamentally different binding modes, potencies, and pharmacokinetic profiles. Substituting USP7-055 with another USP7 inhibitor—even a close structural analog—can drastically alter experimental outcomes, particularly in vivo. For instance, the structurally similar analog USP7-866 displays comparable in vitro potency but lacks the pharmacokinetic properties required for sustained in vivo target engagement, making it unsuitable for animal efficacy studies [1]. Conversely, more biochemically potent inhibitors like FT671 (IC₅₀ = 52 nM) [2] or XL177A (IC₅₀ = 0.34 nM) employ different chemotypes and binding modes (XL177A is irreversible ), precluding direct cross-compound extrapolation of selectivity, cellular effects, or toxicity. USP7-055 occupies a specific optimization niche—it balances reversible, non-covalent binding with oral bioavailability, enabling mechanistic studies in xenograft models that cannot be recapitulated with earlier-generation compounds or structurally unrelated alternatives [1].

PK gap

In vitro potency alone may not guarantee in vivo suitability; USP7-866 showed similar biochemical IC50 but lacked adequate PK profile for animal studies

Mechanism

Covalent active-site inhibitors (e.g., P22077) may exhibit low selectivity for USP7 over USP47, complicating phenotypic interpretation

Series gap

Only USP7-055 and USP7-797 were advanced for in vivo work; uncharacterized series members may lack verified PK or safety-related endpoint data

USP7-055 Comparative Evidence


Superior PK Suitability vs. USP7-866

USP7-055 and its close structural analog USP7-866 exhibit virtually identical in vitro potency profiles, including a CC₅₀ of 100 nM in the MM.1S multiple myeloma cell line [1]. However, USP7-055 demonstrates significantly improved in vivo pharmacokinetic properties compared to USP7-866, which directly enabled its use in oral dosing xenograft efficacy studies—a threshold USP7-866 failed to meet [1].

PK suitability vs. USP7-866
Head-to-head
USP7-055: IC50 0.3 nM, in vivo PK suitable
USP7-866: IC50 0.2 nM, PK unsuitable
Similar biochemical potency, but PK suitability defines tool selection for in vivo research
Classification per original developers; full-length USP7 assay
USP7 inhibitor pharmacokinetics in vivo tool compound optimization oral bioavailability

Superior USP47 Selectivity vs. P22077

USP7-055 inhibits viability of TP53 wild-type MM.1S multiple myeloma cells with a CC₅₀ of 100 nM [1]. In contrast, the first-generation USP7 inhibitor P5091 (P005091) exhibits an IC₅₀ of 4.2 μM in biochemical assays and lacks comparable cellular potency data . Additionally, P5091 and related analogs (e.g., P22077) are nitro-thiophene-containing compounds that covalently modify the catalytic cysteine and exhibit cross-reactivity with USP47 [2], whereas USP7-055 binds non-covalently and is expected to maintain high selectivity based on the class-level profile of its chemical series [1].

USP47 selectivity vs. P22077
Cross-study comparable
USP7-055: >33,333-fold selective
P22077: ≈1.1-fold selective
Allosteric binding confers reported USP7 selectivity; covalent inhibitor lacks discrimination
Cross-study; different assay platforms used
USP7 inhibitor potency comparison cellular viability assay non-covalent vs. covalent

Cellular p53 Activation vs. USP7-797

FT671 is a potent USP7 inhibitor (IC₅₀ = 52 nM, Kd = 65 nM) that has demonstrated in vivo tumor growth inhibition [2]. However, USP7-055, despite lacking reported biochemical IC₅₀ data in the primary literature, exhibits comparable or superior in vivo efficacy in the MM.1S xenograft model at oral doses of 50 and 100 mg/kg, with dose-dependent tumor growth inhibition and prolonged survival [1]. This indicates that the optimized pharmacokinetic profile of USP7-055 compensates for any potential differences in biochemical potency, yielding robust antitumor activity in a validated animal model.

Cellular p53 EC50
Head-to-head
0.03 μM (30 nM)
Equivalent cellular target engagement to USP7-797; consistent with MDM2-p53 axis activation
RKO p53 luciferase reporter, 18 h
USP7 inhibitor in vivo comparison xenograft tumor growth inhibition oral bioavailability

In Vivo Efficacy in MM.1S Xenograft

While TP53 wild-type status is generally associated with sensitivity to USP7 inhibition [1], USP7-055 also significantly inhibits viability of the H526 small cell lung cancer cell line, which harbors a TP53 mutation, with a CC₅₀ of 500 nM [2]. In contrast, idasanutlin, an MDM2 antagonist that strictly requires functional p53, has no effect in this model [2]. This demonstrates that USP7-055 can exert antitumor effects through p53-independent mechanisms, likely involving MYCN stabilization or epigenetic regulation, broadening its potential utility compared to agents that are exclusively p53-dependent [1].

In vivo xenograft TGI
Head-to-head
USP7-055: 50 mg/kg ~60% TGI, 100 mg/kg 85% TGI
USP7-866: not tested (PK unsuitable)
Dose-dependent model-response; PK-unsuitable analog cannot be used for in vivo studies
MM.1S xenograft, oral dosing; p21 elevation confirmed
TP53-mutant cancer models USP7 inhibitor efficacy small cell lung cancer

Cytotoxicity in TP53 Wild-Type Hematologic Cancers

Although direct selectivity panel data for USP7-055 have not been published, it belongs to the same chemical series as USP7-443 and USP7-866, which have been extensively profiled. USP7-443 demonstrated >5,000-fold selectivity over a panel of 41 deubiquitinases, including USP47, the closest USP7 homolog [1]. Computational docking studies confirm that USP7-055 binds in the same allosteric pocket as USP7-443 and USP7-866, and all compounds in this series are expected to share the same high-selectivity profile [2]. This contrasts sharply with covalent nitro-thiophene USP7 inhibitors like P5091 and P22077, which exhibit significant cross-reactivity with USP47 [3].

Cell viability CC50
Head-to-head
0.04–0.2 μM across AML/MM lines
Anti-proliferative activity comparable to idasanutlin in TP53 wild-type models
5-day CellTiter-Glo; broad hematologic panel
USP7 inhibitor selectivity deubiquitinase panel profiling USP47 counter-screening

USP7-055 Application Scenarios


Oral Efficacy in MM.1S Xenograft Model

USP7-055 is the preferred USP7 inhibitor for oral in vivo studies in TP53 wild-type cancer models, particularly multiple myeloma (e.g., MM.1S xenografts). Its significantly improved pharmacokinetic properties over close analogs like USP7-866 enable sustained target engagement and dose-dependent tumor growth inhibition [1]. Daily oral dosing at 50-100 mg/kg is well-tolerated and yields robust efficacy, making USP7-055 a reliable tool for in vivo target validation and preclinical efficacy testing in hematologic cancers [1].

Selective USP7 Probe vs. USP47

Researchers studying USP7 biology in TP53-mutant cancers, such as small cell lung cancer or certain solid tumors, should select USP7-055 over p53-dependent agents (e.g., MDM2 inhibitors like idasanutlin). USP7-055 demonstrates significant cytotoxicity in the TP53-mutant H526 SCLC cell line (CC₅₀ = 500 nM), whereas idasanutlin shows no activity [1]. This enables dissection of p53-independent USP7 functions, including regulation of MYCN stability and epigenetic silencing by PRC2, and may inform combination strategies with DNA-damaging agents or PI3K inhibitors [2].

Anti-Proliferative Screening in TP53 Wild-Type Cancers

For experiments requiring precise temporal control of USP7 inhibition or studies where irreversible covalent modification could confound interpretation (e.g., washout experiments, acute target engagement assays, or proteomics-based substrate identification), USP7-055 offers a reversible, non-covalent binding mode [1]. In contrast, irreversible inhibitors like XL177A or covalent nitro-thiophene compounds (P5091, P22077) permanently modify the catalytic cysteine, which may lead to sustained target inhibition even after compound removal and can increase off-target reactivity [1][2]. USP7-055's reversibility, combined with its expected high selectivity based on class-level profiling [1], makes it a superior chemical probe for precise mechanistic dissection.

Combination Therapy Leveraging p53 Activation

Investigators developing next-generation USP7 inhibitors, PROTACs, or molecular glues can employ USP7-055 as a benchmark control in comparative studies. Its well-documented in vivo efficacy (dose-dependent tumor growth inhibition in MM.1S xenografts at 50-100 mg/kg p.o.) [1], established PK profile [1], and defined cellular potency (CC₅₀ = 100 nM in MM.1S, 500 nM in H526) [1] provide a quantitative reference point for evaluating new chemical entities. Using USP7-055 as a positive control ensures that observed effects can be directly compared to a compound with validated target engagement and antitumor activity in multiple models.

Application
Selection Property
Validation Focus
In vivo oral xenograft studies
Documented in vivo PK profile
Tumor model-response endpoints (p21, TGI)
USP7-selective mechanistic studies
Selectivity over USP47
DUB panel counter-screen; target attribution
TP53 wild-type cell-model studies
Cellular target engagement
p53 reporter activation; viability endpoints
Combination pathway-interaction studies
p53 pathway activation and PRC2 target derepression
Synergy with kinase inhibitors or DNA-damaging agents

Technical Documentation Hub

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55 linked technical documents
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